molecular formula C8H7N3O5 B181217 N-(3,5-dinitrophenyl)acetamide CAS No. 38802-18-5

N-(3,5-dinitrophenyl)acetamide

Cat. No.: B181217
CAS No.: 38802-18-5
M. Wt: 225.16 g/mol
InChI Key: ZXERTWPNZJETAC-UHFFFAOYSA-N
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Description

N-(3,5-Dinitrophenyl)acetamide (CAS: 38802-18-5; molecular formula: C₈H₇N₃O₅) is a nitro-substituted aromatic acetamide characterized by two nitro (-NO₂) groups at the 3 and 5 positions of the phenyl ring. The compound exhibits strong electron-withdrawing effects due to the nitro substituents, which significantly influence its electronic properties, solubility, and intermolecular interactions. It is typically synthesized via acetylation of 3,5-dinitroaniline or through nucleophilic substitution reactions involving chloroacetamide derivatives and nitro-substituted aryl amines .

Key structural features include:

  • Planar aromatic backbone: The nitro groups and acetamide moiety lie in the same plane, facilitating resonance stabilization.
  • Hydrogen-bonding capacity: The NH group in the acetamide unit participates in intermolecular hydrogen bonding, affecting crystallization behavior .
  • High polarity: The nitro groups enhance polarity, reducing solubility in non-polar solvents but increasing stability in polar aprotic solvents like dimethylformamide (DMF) .

Properties

CAS No.

38802-18-5

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

N-(3,5-dinitrophenyl)acetamide

InChI

InChI=1S/C8H7N3O5/c1-5(12)9-6-2-7(10(13)14)4-8(3-6)11(15)16/h2-4H,1H3,(H,9,12)

InChI Key

ZXERTWPNZJETAC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

38802-18-5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-(3,5-Dinitrophenyl)acetamide and Analogues

Compound Substituents Molecular Weight Melting Point (°C) Solubility Key Interactions
This compound -NO₂ (3,5) 249.16 ~220–225 (dec.) Low in H₂O; moderate in DMF N–H⋯O (nitro), π-π stacking
N-(3,5-Dimethylphenyl)acetamide -CH₃ (3,5) 177.22 ~150–155 Moderate in organic solvents N–H⋯O (weak), van der Waals
N-(3,5-Dichlorophenyl)acetamide -Cl (3,5) 218.07 ~175–180 Low in H₂O; high in acetone N–H⋯Cl, C–Cl⋯π
N-(3,5-Dichloro-4-nitrophenyl)acetamide -Cl (3,5), -NO₂ (4) 249.05 ~190–195 Insoluble in H₂O; soluble in DMSO N–H⋯O (nitro), Cl⋯Cl

Key Observations:

Electronic Effects: Nitro groups in this compound strongly withdraw electron density, decreasing the basicity of the acetamide NH compared to methyl- or chloro-substituted analogues. This enhances stability under acidic conditions . Chloro substituents (e.g., in N-(3,5-dichlorophenyl)acetamide) exhibit moderate electron-withdrawing effects but contribute to halogen bonding, influencing crystal packing . Methyl groups (e.g., in N-(3,5-dimethylphenyl)acetamide) donate electron density, increasing solubility in non-polar solvents and altering biological activity .

Crystallographic Behavior: Nitro-substituted derivatives often form denser crystal lattices due to strong hydrogen bonds (N–H⋯O) and π-π stacking. For example, this compound adopts a monoclinic crystal system, whereas dimethyl analogues exhibit less dense triclinic systems . Chloro-substituted compounds (e.g., N-(3,5-dichlorophenyl)acetamide) show N–H⋯Cl interactions, stabilizing layered crystal structures .

Thermal Stability :

  • Nitro groups reduce thermal stability, leading to decomposition near 220°C, whereas dimethyl and dichloro derivatives melt without decomposition below 200°C .

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